molecular formula C7H17Br2N B6246907 (3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide CAS No. 2408971-06-0

(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide

Cat. No.: B6246907
CAS No.: 2408971-06-0
M. Wt: 275
InChI Key:
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Description

(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is an organic compound with the molecular formula C7H17Br2N. It is a white to off-white crystalline powder that is soluble in water, ethanol, and dimethylformamide. This compound is commonly used as a reagent in organic synthesis to introduce the propylamine group into molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of (3-bromopropyl)amine with methylamine and isopropylamine in the presence of hydrobromic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(3-bromopropyl)amine+methylamine+isopropylamine+HBr(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide\text{(3-bromopropyl)amine} + \text{methylamine} + \text{isopropylamine} + \text{HBr} \rightarrow \text{this compound} (3-bromopropyl)amine+methylamine+isopropylamine+HBr→(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final crystalline form.

Chemical Reactions Analysis

Types of Reactions

(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include (3-hydroxypropyl)(methyl)(propan-2-yl)amine, (3-cyanopropyl)(methyl)(propan-2-yl)amine, and (3-thiopropyl)(methyl)(propan-2-yl)amine.

    Oxidation: Products include nitroso, nitro, and N-oxide derivatives of the original compound.

    Reduction: Products include secondary and tertiary amines.

Scientific Research Applications

(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:

    Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromopropylamine hydrobromide
  • N,N-dimethyl-3-bromopropylamine hydrobromide
  • 3-chloropropylamine hydrochloride

Uniqueness

(3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is unique due to its specific combination of functional groups, which allows for versatile reactivity and a wide range of applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

2408971-06-0

Molecular Formula

C7H17Br2N

Molecular Weight

275

Purity

95

Origin of Product

United States

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